molecular formula C14H17NO3 B3034371 1-Benzoyl-4-methylpiperidine-4-carboxylic acid CAS No. 162648-31-9

1-Benzoyl-4-methylpiperidine-4-carboxylic acid

Cat. No.: B3034371
CAS No.: 162648-31-9
M. Wt: 247.29 g/mol
InChI Key: JKGLTCBDQLNFEM-UHFFFAOYSA-N
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Description

1-Benzoyl-4-methylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a benzoyl group at the 1-position and a methyl substituent at the 4-position, alongside a carboxylic acid moiety. Piperidine scaffolds are pivotal in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The benzoyl group may enhance lipophilicity and receptor binding, while the carboxylic acid group contributes to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

1-benzoyl-4-methylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(13(17)18)7-9-15(10-8-14)12(16)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGLTCBDQLNFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246125
Record name 1-Benzoyl-4-methyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162648-31-9
Record name 1-Benzoyl-4-methyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162648-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzoyl-4-methyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of 1-Benzoyl-4-methylpiperidine-4-carboxylic Acid Ethyl Ester

The most well-documented synthesis involves alkaline hydrolysis of the ethyl ester precursor, as described in US2012/149902A1 .

Reaction Protocol

  • Starting Material : this compound ethyl ester (1.86 g, 6.8 mmol) is dissolved in ethanol (20 mL).
  • Hydrolysis : Aqueous sodium hydroxide (6 N, 1.69 mL, 10.1 mmol) is added, and the mixture is stirred at 50°C for 5 hours.
  • Workup : The reaction is concentrated under reduced pressure, followed by extraction with ethyl acetate (30 mL) and water (50 mL + 20 mL).
  • Acidification : Concentrated hydrochloric acid is added to the aqueous layer until pH < 1, precipitating the product.
  • Isolation : The crude product is suspended in ethyl acetate/diisopropyl ether, filtered, and dried to yield 1.26 g (5.1 mmol, 75%) of white solid.
Key Data:
Parameter Value
Yield 75%
Purity >95% (by $$ ^1\text{H} $$-NMR)
Melting Point Not reported

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Acidification protonates the carboxylate to the free acid.

Comparative Analysis of Methods

Method Yield Scalability Complexity
Ethyl Ester Hydrolysis 75% High Low
Transfer Hydrogenation Not reported Moderate Moderate
Protective Group Route Not reported Low High

Key Findings :

  • The ethyl ester hydrolysis route is optimal for large-scale production due to its simplicity and high yield.
  • Transfer hydrogenation offers flexibility for structural analogs but lacks direct validation for the target compound.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Ethanol vs. Methanol : Ethanol provides better solubility for the ester precursor, minimizing side reactions.
  • Acidification pH : Maintaining pH < 1 ensures complete protonation of the carboxylate, maximizing yield.

Impurity Profiling

  • Byproducts : Partial hydrolysis or ester degradation may occur if reaction times exceed 5 hours.
  • Mitigation : Controlled addition of NaOH and strict temperature monitoring reduce impurities.

Chemical Reactions Analysis

1-Benzoyl-4-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The benzoyl and carboxylic acid groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Benzoyl-4-methylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) 4-Hydroxy-4-methylpiperidine-1-carboxylic Acid Derivatives

  • 4-Hydroxy-4-methylpiperidine-1-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl) amide ():
    • Substituents : A morpholinyl-benzothiazolyl amide replaces the benzoyl group.
    • Activity : Demonstrates neuroprotective, antipsychotic, and anti-PTSD effects, attributed to modulation of neurotransmitter receptors .
    • Key Difference : The amide linkage and benzothiazole ring enhance CNS penetration compared to the benzoyl-carboxylic acid structure.

(b) Pyrazole-3-carboxylic Acid Derivatives

  • 4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H-Pyrazole-3-Carboxylic Acid (): Substituents: Pyrazole core with benzoyl and phenyl groups. Activity: Primarily studied for synthetic utility; biological activity data are sparse.

(c) Oligo(4-aminopiperidine-4-carboxylic acid) ():

  • Substituents: Oligopeptide with 4-aminopiperidine-4-carboxylic acid units.
  • Activity : Exhibits pH-dependent helical conformation, relevant for drug delivery systems.
  • Key Difference: The amino group facilitates protonation-dependent structural changes, unlike the methyl and benzoyl groups in the target compound .

Pharmacological Activities

  • CCR5 Antagonists (): Piperidine-based compounds like Sch-417690/Sch-D feature a pyrimidinyl carbonyl group and demonstrate HIV-1 inhibition via CCR5 receptor blockade. The benzoyl group in the target compound may offer alternative binding modes but lacks documented antiviral activity .
  • Calcium Channel Blockers (): Dihydropyrimidine derivatives with piperidinyl carbamate groups show antihypertensive effects. The carboxylic acid in the target compound could enhance ionic interactions compared to ester derivatives .

Physicochemical Properties

  • Solubility : The carboxylic acid group in 1-benzoyl-4-methylpiperidine-4-carboxylic acid likely improves aqueous solubility compared to ester or amide derivatives (e.g., ).

Data Tables

Table 1. Structural and Functional Comparison of Piperidine-Carboxylic Acid Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Piperidine 1-Benzoyl, 4-methyl, 4-COOH Not reported (structural focus) N/A
4-Hydroxy-4-methylpiperidine-1-carboxylic acid amide () Piperidine 1-Amide (benzothiazolyl-morpholinyl), 4-methyl, 4-OH Neuroprotection, antipsychotic
Sch-417690/Sch-D () Piperidine 1-(Pyrimidinyl carbonyl), 4-methyl CCR5 antagonism (HIV-1 inhibitor)
Oligo(4-aminopiperidine-4-carboxylic acid) () Piperidine oligomer 4-Amino, 4-COOH pH-responsive conformational changes
4-Benzoyl-5-phenylpyrazole-3-carboxylic acid () Pyrazole 4-Benzoyl, 5-phenyl, 3-COOH Synthetic intermediate

Table 2. Substituent Effects on Pharmacological Profiles

Substituent Type Example Compound Impact on Activity
Benzoyl Target compound Enhances lipophilicity; potential receptor binding
Morpholinyl-benzothiazole Improves CNS targeting via amide linkage
Pyrimidinyl carbonyl Optimizes receptor selectivity (CCR5 vs. M1/M2)
Amino group Enables pH-dependent structural transitions

Biological Activity

1-Benzoyl-4-methylpiperidine-4-carboxylic acid is an organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C14H17NO3C_{14}H_{17}NO_3 and features a piperidine ring substituted with a benzoyl group and a carboxylic acid at the fourth position. Its unique structure contributes to its biological activity, allowing it to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Analgesic and Anti-inflammatory Effects : The compound has been studied for its potential use as an analgesic and anti-inflammatory agent. Its ability to modulate pain pathways makes it a candidate for further pharmacological exploration in pain management.
  • Antiproliferative Activity : Studies have shown that derivatives of benzoylpiperidine, including this compound, exhibit antiproliferative effects on various cancer cell lines. For instance, compounds related to this structure demonstrated significant inhibition of human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .

The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors:

  • Inhibition of Monoacylglycerol Lipase (MAGL) : Recent studies have highlighted its role as a reversible inhibitor of MAGL, an enzyme involved in endocannabinoid metabolism. The compound's binding affinity was noted to be competitive, with IC50 values reported as low as 11.7 µM for certain derivatives .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
1-Benzoylpiperidine-4-carboxylic acidC13H15NO3C_{13}H_{15}NO_3Lacks the methyl substitution at position four
1-Boc-4-methylpiperidine-4-carboxylic acidC12H21NO4C_{12}H_{21}NO_4Contains a tert-butoxycarbonyl protecting group
4-Methylpiperidine-4-carboxylic acidC9H11NO2C_{9}H_{11}NO_2No benzoyl group; simpler structure

The presence of both benzoyl and carboxylic functionalities in this compound enhances its biological activity and interaction profile compared to these other compounds.

Study on Antiproliferative Activity

In a study assessing the antiproliferative effects of benzoylpiperidine derivatives, researchers found that modifications to the benzoyl moiety significantly influenced the compound's activity against cancer cell lines. For example, one derivative exhibited an IC50 value of only 80 nM against MAGL, showcasing the potential for optimizing structural features to enhance therapeutic efficacy .

Q & A

Q. What are the key considerations for optimizing the synthetic route of 1-Benzoyl-4-methylpiperidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves introducing the benzoyl group to the piperidine ring via acylation, followed by functionalization at the 4-position. Key factors include:
  • Reagent Selection : Use benzoyl chloride or activated esters for efficient acylation.
  • Reaction Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
  • Purification : Column chromatography or recrystallization is critical to isolate high-purity products (>98%) .
  • Monitoring : Track reaction progress via TLC or HPLC to ensure completion .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H+^+] peaks) .
  • HPLC : Assess purity (>98%) and detect impurities using reverse-phase columns .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can:
  • Electronic Properties : Estimate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Transition States : Model reaction pathways (e.g., acylation or ring-opening) using hybrid functionals like B3LYP .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to refine reaction energy profiles .

Q. What strategies resolve contradictory data in stereochemical analysis of this compound derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in spatial arrangement by obtaining single-crystal structures .
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and confirm stereochemistry .
  • Dynamic NMR : Detect conformational exchange in solution-phase studies .

Q. How do substituents at the 4-position of the piperidine ring influence the compound’s biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 4-ethyl, 4-fluoro) and test against target enzymes/receptors .
  • Docking Simulations : Use software like AutoDock to predict binding affinities to proteins (e.g., kinases) .
  • Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability via in vitro assays .

Q. What experimental approaches mitigate challenges in scaling up the synthesis of this compound?

  • Methodological Answer :
  • Flow Chemistry : Improve heat/mass transfer and reduce side reactions during scale-up .
  • Process Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) to enhance yield and reduce waste .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 1-Acetyl-4-piperidinecarboxylic acid) .
  • Solvent Calibration : Ensure solvent peaks (e.g., DMSO-d6_6) are properly referenced .
  • Collaborative Reproducibility : Share raw data (e.g., JCAMP-DX files) for independent verification .

Q. What methods reconcile conflicting biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Adopt consensus protocols (e.g., MTT for cytotoxicity) to reduce variability .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) .
  • Dose-Response Curves : Generate EC50_{50}/IC50_{50} values under identical experimental conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzoyl-4-methylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Benzoyl-4-methylpiperidine-4-carboxylic acid

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